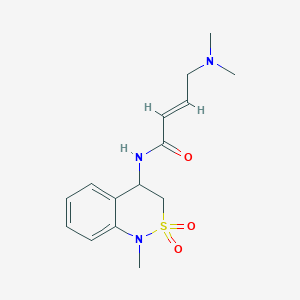

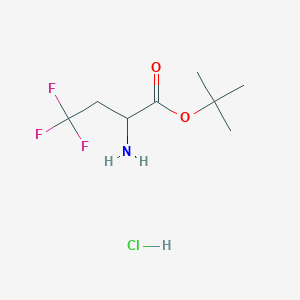

![molecular formula C22H21N5O3 B2379014 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide CAS No. 899738-46-6](/img/structure/B2379014.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their potential antiviral activity .

Synthesis Analysis

The synthesis of similar compounds, such as 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives, has been reported . These compounds have shown promising antiviral activity against Tobacco Mosaic Virus (TMV) .Aplicaciones Científicas De Investigación

Radioligand Development for Imaging

- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the given chemical, has been reported as selective ligands for the translocator protein (18 kDa). These compounds, specifically designed with fluorine atoms in their structures, enable labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), showcasing their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Synthesis and Antimicrobial Activity

- The compound's structural framework has been utilized in the synthesis of new heterocycles incorporating the antipyrine moiety. These synthesized compounds demonstrated antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008). The same research was also documented in another publication by the same authors, reinforcing the findings (Bondock et al., 2008).

Synthesis of Novel Derivatives for Biological Evaluation

- A series of pyrazolo[1,5-a]pyrimidines, related to the chemical of interest, were synthesized and biologically evaluated in vitro for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Some derivatives exhibited subnanomolar affinity for TSPO, comparable to known ligands, underscoring their utility in developing PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not available, similar compounds have been found to interact with certain amino acid residues in the active pocket of TMV coat protein (TMV-CP), creating strong hydrophobic interactions and thus obstructing the virus’s self-assembly .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-5-4-6-18(9-14)30-12-20(28)25-26-13-23-21-19(22(26)29)11-24-27(21)17-8-7-15(2)16(3)10-17/h4-11,13H,12H2,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAGJOLWNSODLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

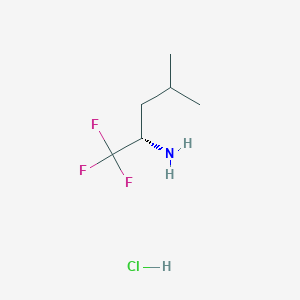

![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

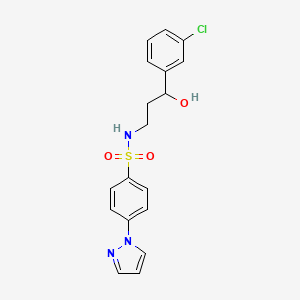

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)

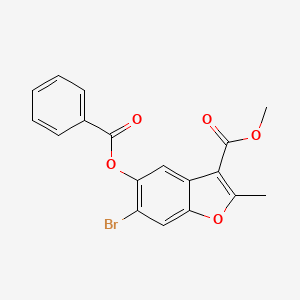

![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)